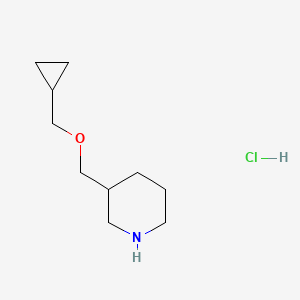
n,n-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride
Overview
Description
“n,n-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride” is a chemical compound with the molecular formula C11H26Cl2N2 . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “n,n-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two ethyl groups attached to the nitrogen atom .Scientific Research Applications
Corrosion Inhibition in Engineering
A study explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including one derived from 2-(piperidin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine, on mild steel in acidic conditions. Electrochemical impedance spectroscopy and potentiodynamic polarization demonstrated the complexes' effectiveness in corrosion inhibition. This links coordination chemistry with materials and corrosion engineering (Das et al., 2017).
Biomedical Applications
In another study, Schiff bases derived from 2-(piperidin-4-yl)ethanamine showed pancreatic lipase inhibition, suggesting potential applications in treating obesity-related disorders. These Schiff bases also exhibited antioxidant and antibacterial properties, indicating a broad spectrum of biomedical uses (Warad et al., 2020).
Catalysis in Chemical Synthesis
Research on nickel(II) complexes chelated by (amino)pyridine ligands, including N,N-diethyl-N-((pyridin-2-yl)methylene)ethane-1,2-diamine, revealed their role as catalysts in ethylene oligomerization. These complexes contribute to the synthesis of ethylene dimers, trimers, and tetramers, important in industrial chemical processes (Nyamato et al., 2016).
Antimicrobial and Antioxidant Properties
Mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups, synthesized using 2-(piperazin-1-yl)ethanamine, showed strong fluorescence and antimicrobial activities. These findings highlight potential applications in developing new antimicrobial agents (Verma & Singh, 2015).
Cancer Research
The compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride (DPPE) showed unique properties in cancer research. In a clinical study, DPPE, combined with doxorubicin, improved overall survival in metastatic breast cancer, suggesting its role in potentiating chemotherapy cytotoxicity (Reyno et al., 2004).
properties
IUPAC Name |
N,N-diethyl-2-piperidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-13(4-2)9-7-11-6-5-8-12-10-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIMVCSOEYEMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Diethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1424613.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)



![Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424620.png)


![3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424625.png)
![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)



